molecular formula C16H17NO4S B15249717 Ethyl2-phenyl-2-(phenylsulfonamido)acetate

Ethyl2-phenyl-2-(phenylsulfonamido)acetate

Katalognummer: B15249717
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: XRVNEFSANJJQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-phenyl-2-(phenylsulfonamido)acetate is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of an ethyl ester group, a phenyl ring, and a phenylsulfonamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenyl-2-(phenylsulfonamido)acetate typically involves the reaction of ethyl bromoacetate with phenylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding amides or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 2-phenyl-2-(phenylsulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonamido group is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-phenyl-2-(phenylsulfonamido)acetate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-phenyl-2-(phenylsulfonamido)acetate lies in its combination of the ethyl ester and phenylsulfonamido groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C16H17NO4S

Molekulargewicht

319.4 g/mol

IUPAC-Name

ethyl 2-(benzenesulfonamido)-2-phenylacetate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)15(13-9-5-3-6-10-13)17-22(19,20)14-11-7-4-8-12-14/h3-12,15,17H,2H2,1H3

InChI-Schlüssel

XRVNEFSANJJQBD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.